1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one

Analytical Reference Standards HPLC-MS Method Development Synthetic Intermediate Characterization

1-Methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one (CAS 2633638-14-7, molecular formula C7H7N3O, molecular weight 149.15 g/mol) is a heterocyclic compound built on a fused pyrrole–pyridazinone bicyclic core. The pyrrolo[2,3-d]pyridazin-7-one scaffold is a recognized privileged structure in medicinal chemistry, with published derivatives demonstrating potent kinase inhibition (e.g., RIPK1 IC50 = 59.8 nM for analogue 13c) and subtype-selective phosphodiesterase 4 (PDE4) inhibition (e.g., PDE4B IC50 = 0.32 µM for analogue 9e).

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
CAS No. 2633638-14-7
Cat. No. B6604322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one
CAS2633638-14-7
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCN1C=CC2=C1C(=O)NN=C2
InChIInChI=1S/C7H7N3O/c1-10-3-2-5-4-8-9-7(11)6(5)10/h2-4H,1H3,(H,9,11)
InChIKeyQGOKATUSROOMHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one (CAS 2633638-14-7): Core Scaffold Identity and Procurement Baseline


1-Methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one (CAS 2633638-14-7, molecular formula C7H7N3O, molecular weight 149.15 g/mol) is a heterocyclic compound built on a fused pyrrole–pyridazinone bicyclic core . The pyrrolo[2,3-d]pyridazin-7-one scaffold is a recognized privileged structure in medicinal chemistry, with published derivatives demonstrating potent kinase inhibition (e.g., RIPK1 IC50 = 59.8 nM for analogue 13c) and subtype-selective phosphodiesterase 4 (PDE4) inhibition (e.g., PDE4B IC50 = 0.32 µM for analogue 9e) [1][2]. This specific compound represents the simplest N-methyl congener of the scaffold, bearing a single methyl substituent at the N-1 position of the pyrrole ring, and is commercially available at ≥97% purity in quantities ranging from 1 g to kilogram scale .

Why Generic Substitution Fails for 1-Methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one: Scaffold-Level SAR Constraints


The pyrrolo[2,3-d]pyridazin-7-one scaffold exhibits significant sensitivity to N-1 substitution, making simple interchange between N-alkyl congeners scientifically unsound. In PDE4 inhibitor SAR, the N-1 isopropyl analogue 9e demonstrates subtype selectivity (8-fold preference for PDE4B over PDE4D, IC50 ratio = 0.32 µM / 2.5 µM) that is directly attributed to the steric and lipophilic character of the N-1 substituent [1]. Similarly, in RIPK1 inhibitor optimization, the 4-amino substitution pattern is critical for kinase binding affinity (RIPK1 Kd = 3.5 nM for compound 13c), and N-1 alkyl variation is known to modulate both potency and pharmacokinetic properties [2]. The N-methyl group of the target compound confers distinct physicochemical properties—including modulated logP, hydrogen-bonding capacity, and metabolic stability—relative to the N–H parent (MW 135.12) or bulkier N-alkyl derivatives. Consequently, procurement of a different N-alkyl pyrrolo[2,3-d]pyridazin-7-one without explicit bridging data introduces uncontrolled variables in biological assay outcomes, synthetic intermediate reactivity, and analytical reference standard performance.

Quantitative Differentiation Evidence: 1-Methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one vs. Closest Analogs


Molecular Weight Differentiation vs. Unsubstituted Parent (1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one) for Analytical Standard Selection

The target compound has a molecular weight of 149.15 g/mol (C7H7N3O), representing a +14.03 Da mass shift relative to the unsubstituted parent 1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one (MW = 135.12 g/mol, C6H5N3O) . This mass difference corresponds to the replacement of the N-1 hydrogen with a methyl group. For LC-MS method development, this differential enables unambiguous chromatographic resolution and mass spectrometric identification when both species may be present as synthetic intermediates or impurities.

Analytical Reference Standards HPLC-MS Method Development Synthetic Intermediate Characterization

N-1 Substituent Impact on PDE4 Subtype Selectivity: Class-Level Inference from 1-Isopropyl Analogue 9e

In the pyrrolo[2,3-d]pyridazin-7-one PDE4 inhibitor series, the N-1 isopropyl analogue 9e achieves an 8-fold selectivity for PDE4B (IC50 = 0.32 µM) over PDE4D (IC50 = 2.5 µM), with a HARBS/PDE4B ratio of 147 [1]. This demonstrates that N-1 alkyl substitution directly controls subtype selectivity and emetic liability potential. While no peer-reviewed IC50 data exists for the 1-methyl congener, SAR trends indicate that N-1 methyl is the minimal alkyl substituent capable of occupying the hydrophobic pocket; the isopropyl group was identified as optimal among tested N-1 substituents [1]. The 1-methyl compound serves as the minimal-alkyl reference point for establishing the N-1 substituent SAR baseline.

PDE4 Inhibition Subtype Selectivity Anti-inflammatory Drug Discovery

Purity Specification vs. Industry Baselines for Heterocyclic Building Blocks

The commercially available material is specified at ≥97% purity with packaging from 1 g to kilogram scale, as listed by ChemicalBook based on vendor-supplied specifications . Typical industry acceptance criteria for heterocyclic building blocks used in medicinal chemistry range from 95% to 98%, placing this compound at the standard threshold for hit-to-lead and lead optimization workflows. No pharmacopoeial monograph or certified reference standard (CRM) specification currently exists for this compound, as confirmed by absence from PubChem and major pharmacopoeia databases.

Chemical Procurement Specifications Synthetic Intermediate Quality Medicinal Chemistry Building Blocks

Procurement-Driven Application Scenarios for 1-Methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one


SAR Reference Compound for N-1 Alkyl Optimization in PDE4 or Kinase Programs

Medicinal chemistry teams optimizing N-1 substitution on the pyrrolo[2,3-d]pyridazin-7-one scaffold require the 1-methyl congener as the minimal-alkyl baseline. Published SAR for PDE4 inhibitors establishes that N-1 alkyl identity governs subtype selectivity (e.g., 8-fold PDE4B/D selectivity for isopropyl analogue 9e) and HARBS engagement [1]. The 1-methyl compound serves as the sterically simplest N-alkyl reference point against which larger substituents (ethyl, isopropyl, cyclopropylmethyl) are compared. Procuring this compound ensures that SAR tables are internally consistent and that the incremental contribution of each additional methylene unit can be quantitatively assessed.

Synthetic Intermediate for 4-Amino or 3-Aryl Pyrrolo[2,3-d]pyridazin-7-one Derivatives

The 1-methyl scaffold serves as a late-stage intermediate for preparing more elaborate pyrrolo[2,3-d]pyridazin-7-one derivatives, including 4-amino analogues with demonstrated RIPK1 inhibitory activity (IC50 = 59.8 nM for compound 13c) [2]. The N-methyl group is stable under standard cross-coupling, amination, and cyclization conditions, making this compound a versatile building block for parallel library synthesis. Procurement at ≥97% purity in multi-gram quantities supports SAR exploration campaigns.

Negative Control or Inactive Comparator in PDE4 or Kinase Selectivity Panels

Based on SAR trends indicating that the 1-methyl substituent is suboptimal for both PDE4 potency (the isopropyl group is preferred) and RIPK1 binding (4-amino substitution is required for high affinity), this compound is expected to exhibit significantly attenuated target engagement relative to optimized analogues [1][2]. This makes it suitable as a scaffold-matched negative control in selectivity profiling panels, enabling researchers to distinguish target-specific effects from scaffold-driven non-specific interactions.

LC-MS Reference Standard for Reaction Monitoring in Pyrrolo[2,3-d]pyridazin-7-one Synthesis

The well-defined molecular weight (149.15 g/mol) and SMILES string (Cn1ccc2cn[nH]c(=O)c21) enable unambiguous mass spectrometric identification . The +14.03 Da mass shift from the N–H parent provides clear chromatographic separation, allowing this compound to serve as an internal reference standard for monitoring N-alkylation reaction progress and for quantifying residual unreacted starting material in synthetic workflows.

Quote Request

Request a Quote for 1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.